Peimisine 3-O-beta-D-glucopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Peimisine 3-O-beta-D-glucopyranoside is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the compound from the bulbs of Fritillaria unibracteata using various chromatographic techniques .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions: Peimisine 3-O-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: The common reagents and conditions for these reactions are not well-documented in the literature. Further research is needed to elucidate the specific reagents and conditions that this compound undergoes.
Major Products Formed: The major products formed from these reactions are not extensively studied. More research is required to identify the products formed from the chemical reactions of this compound.
Scientific Research Applications
Peimisine 3-O-beta-D-glucopyranoside has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Mechanism of Action
The mechanism of action of Peimisine 3-O-beta-D-glucopyranoside involves its interaction with molecular targets and pathways in the body. The compound has been shown to exert neuroprotective effects by modulating the activity of certain cellular pathways, although the exact molecular targets and mechanisms are not fully understood .
Comparison with Similar Compounds
Peimisine 3-O-beta-D-glucopyranoside is unique among steroid alkaloids due to its specific chemical structure and biological activities. Similar compounds include other steroid alkaloids isolated from Fritillaria species, such as:
Peiminine: Another steroid alkaloid with neuroprotective properties.
Verticine: Known for its anti-tussive and anti-asthmatic effects.
Solatubin: Exhibits various biological activities, including anti-inflammatory effects.
These compounds share some similarities with this compound but also have distinct properties and applications.
Properties
Molecular Formula |
C33H51NO8 |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one |
InChI |
InChI=1S/C33H51NO8/c1-15-9-25-27(34-13-15)17(3)33(42-25)8-6-19-20(16(33)2)11-22-21(19)12-24(36)23-10-18(5-7-32(22,23)4)40-31-30(39)29(38)28(37)26(14-35)41-31/h15,17-19,21-23,25-31,34-35,37-39H,5-14H2,1-4H3/t15-,17+,18-,19+,21-,22-,23+,25+,26+,27-,28+,29-,30+,31+,32+,33-/m0/s1 |
InChI Key |
RWOALAPPNNQOSF-IGAKVBSESA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1 |
Origin of Product |
United States |
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